4-Methoxy-N-(3-methylbenzyl)aniline
Overview
Description
4-Methoxy-N-(3-methylbenzyl)aniline is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is used primarily in research settings, particularly in the field of proteomics . The compound features a methoxy group (-OCH3) and a methylbenzyl group attached to an aniline base structure, which influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-methylbenzyl)aniline typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Nitration and Reduction: The aromatic ring undergoes nitration followed by reduction to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-methylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methoxy-N-(3-methylbenzyl)aniline is primarily used in proteomics research It serves as a biochemical tool for studying protein interactions and functions
Mechanism of Action
The exact mechanism of action for 4-Methoxy-N-(3-methylbenzyl)aniline is not well-documented. its structure suggests that it may interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing protein folding and function.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-nitrobenzyl)aniline: Similar structure but with a nitro group, which affects its reactivity and applications.
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline: Contains a trifluoroethyl group, making it more hydrophobic and potentially altering its biological activity.
Uniqueness
4-Methoxy-N-(3-methylbenzyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications in research. The presence of both methoxy and methylbenzyl groups provides a balance of electron-donating and steric effects, making it a versatile compound for various chemical reactions and studies.
Properties
IUPAC Name |
4-methoxy-N-[(3-methylphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-4-3-5-13(10-12)11-16-14-6-8-15(17-2)9-7-14/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHRQDWYGEZKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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